Tenuazonic acid

概要

説明

テヌアゾニック酸は、Alternaria alternataを含むAlternaria属のさまざまな種によって生成されるマイコトキシンです。これは、真核生物のタンパク質合成を強力に阻害することで知られる四量体酸です。この化合物は生物環境に広く存在し、植物毒性と細胞毒性の両方の特性を持っています。 テヌアゾニック酸は、Alternaria種によって生成される最も毒性の高いマイコトキシンの1つとして特定されています .

準備方法

合成経路と反応条件: テヌアゾニック酸の合成は、一般的にアミノ酸またはその誘導体の環化を伴います。一般的な方法の1つには、L-ロイシンとアセト酢酸の縮合が含まれ、続いて環化が行われてテトラミック酸構造が形成されます。反応条件は、多くの場合、環化プロセスを促進するために酸性または塩基性触媒を必要とします。

工業生産方法: テヌアゾニック酸の工業生産は、一般的にAlternaria種を用いた発酵プロセスによって達成されます。真菌は、テヌアゾニック酸の収量を最大限に高めるために、制御された条件下で培養されます。 抽出プロセスには、酢酸エチルなどの有機溶媒の使用と、クロマトグラフィー技術を用いた精製が含まれます .

化学反応の分析

反応の種類: テヌアゾニック酸は、酸化、還元、および置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: テヌアゾニック酸は、過マンガン酸カリウムまたは過酸化水素などの試薬を使用して、酸性条件下で酸化できます。

還元: テヌアゾニック酸の還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して達成できます。

置換: 置換反応は、多くの場合、アミンまたはアルコールなどの求核剤を含み、テヌアゾニック酸の誘導体の形成につながります。

主な生成物: これらの反応から生成される主な生成物には、テヌアゾニック酸の酸化または還元形態、およびコアのテトラミック酸構造を保持するさまざまな置換誘導体が含まれます .

4. 科学研究への応用

テヌアゾニック酸は、幅広い科学研究への応用があります。

化学: テトラミック酸とその誘導体の反応性を研究するためのモデル化合物として使用されます。

生物学: テヌアゾニック酸は、真核細胞におけるタンパク質合成の阻害効果について研究されており、分子生物学研究における貴重なツールとなっています。

医学: 研究によると、テヌアゾニック酸は、抗コリンエステラーゼと抗酸化特性のために、抗結核剤およびアルツハイマー病治療のためのマルチターゲット薬として有望であることが示されています

工業: テヌアゾニック酸は、植物の光合成を阻害する能力、特に光系IIを標的とする能力のために、バイオ除草剤として研究されています

科学的研究の応用

Tenuazonic acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of tetramic acids and their derivatives.

Biology: this compound is studied for its inhibitory effects on protein synthesis in eukaryotic cells, making it a valuable tool in molecular biology research.

Medicine: Research has shown that this compound has potential as an antitubercular agent and as a multi-target drug for treating Alzheimer’s disease due to its anti-cholinesterase and antioxidant properties

Industry: this compound is explored as a bio-herbicide due to its ability to inhibit photosynthesis in plants, specifically targeting photosystem II

作用機序

テヌアゾニック酸は、主に真核細胞におけるタンパク質合成を阻害することでその効果を発揮します。それは、新しく合成されたタンパク質がリボソームから放出されるのを阻止するため、タンパク質産生が停止します。この阻害は、テヌアゾニック酸がリボソームサブユニットに結合し、リボソームの正常な機能を阻害することによって達成されます。 さらに、テヌアゾニック酸は、電子流を遮断することによって植物の光系IIを阻害し、光合成を低下させます .

6. 類似の化合物との比較

テヌアゾニック酸は、Alternaria種によって生成される他のマイコトキシン、たとえばオルテナリオール、アルテヌエン、およびテントキシンと比較されることがよくあります。これらの化合物はすべて毒性特性を示しますが、テヌアゾニック酸は、タンパク質合成と光合成に対する強力な阻害効果のために、それらのなかで最も毒性が高いと考えられています。

類似の化合物:

オルテナリオール: Alternaria種によって生成される別のマイコトキシンで、遺伝毒性と変異原性特性で知られています。

アルテヌエン: テヌアゾニック酸ほど強力ではありませんが、同様の植物毒性効果を持つマイコトキシン。

テヌアゾニック酸は、タンパク質合成と光合成の両方を強く阻害する高い毒性という独自の組み合わせにより、他の類似の化合物とは異なり、さまざまな研究分野で注目される化合物となっています。

類似化合物との比較

Alternariol: Another mycotoxin produced by Alternaria species, known for its genotoxic and mutagenic properties.

Altenuene: A mycotoxin with similar phytotoxic effects but less potent than tenuazonic acid.

Tentoxin: A mycotoxin that inhibits chloroplast development in plants, used as a herbicide

This compound’s unique combination of high toxicity and inhibitory effects on both protein synthesis and photosynthesis distinguishes it from other similar compounds, making it a compound of significant interest in various fields of research.

生物活性

Tenuazonic acid (TeA) is a mycotoxin produced predominantly by the fungal pathogen Alternaria alternata. It is recognized for its diverse biological activities, which include phytotoxic, antibacterial, antiviral, and antitumor properties. This article explores the biological activity of TeA, focusing on its mechanisms of action, effects on various organisms, and implications for health and agriculture.

1. Biosynthesis of this compound

TeA is synthesized through a complex biosynthetic pathway involving non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes. The key enzyme responsible for TeA production is TAS1, which catalyzes the formation of TeA from isoleucine and acetoacetyl-CoA. The biosynthetic process has been elucidated through genetic studies that demonstrate the essential role of the KS domain in the synthesis pathway .

2. Phytotoxic Activity

TeA exhibits significant phytotoxic effects, impacting plant growth and development. It inhibits seed germination and root elongation in various plant species, making it a potential candidate for bioherbicidal applications. Recent studies have shown that TeA can effectively control weed species by disrupting their physiological processes .

Table 1: Phytotoxic Effects of this compound on Various Plants

| Plant Species | Concentration (μg/mL) | Effect on Germination (%) | Root Length Reduction (%) |

|---|---|---|---|

| Tomato | 100 | 45 | 60 |

| Lettuce | 200 | 30 | 50 |

| Wheat | 150 | 40 | 55 |

3. Antimicrobial Properties

TeA demonstrates antimicrobial activity against various bacterial and fungal pathogens. It inhibits protein biosynthesis by interfering with ribosomal function, which contributes to its antibacterial properties . Studies have reported its effectiveness against pathogens such as Pythium ultimum and Phytophthora capsici, suggesting its potential use in agricultural disease management .

4. Toxicological Studies

Research has indicated that TeA poses significant risks to animal health. In experimental models, such as Swiss albino mice, TeA exposure has been linked to oxidative stress, liver damage, and alterations in immune response markers. For instance, a study reported increased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in mice treated with TeA, indicating hepatic injury .

Case Study: Effects of this compound on Swiss Albino Mice

- Methodology : Mice were administered TeA intraperitoneally at a dose of 238 μg/kg body weight.

- Findings :

- Significant weight loss and reduced feed consumption were observed.

- Histopathological examinations revealed liver necrosis and renal inflammation.

- Antioxidant enzyme levels (SOD and CAT) decreased significantly in treated groups.

5. Human Exposure and Metabolism

This compound is prevalent in food crops, raising concerns about human exposure. A study investigating urinary biomarkers of TeA exposure found that after administration at the Threshold of Toxicological Concern (TTC), TeA was rapidly excreted, highlighting the need for further research into its metabolic pathways and potential health impacts .

特性

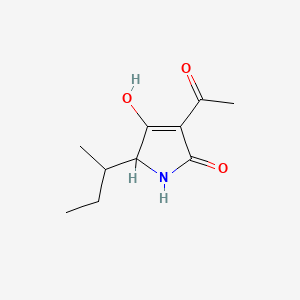

IUPAC Name |

4-acetyl-2-butan-2-yl-3-hydroxy-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,13H,4H2,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIZFXOZIQNICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=C(C(=O)N1)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926233 | |

| Record name | 4-Acetyl-2-(butan-2-yl)-5-hydroxy-1,2-dihydro-3H-pyrrol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tenuazonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128892-49-9, 610-88-8 | |

| Record name | 4-Acetyl-2-(butan-2-yl)-5-hydroxy-1,2-dihydro-3H-pyrrol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-5-sec-butyl-4-hydroxy-3-pyrrolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tenuazonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 - 75.5 °C | |

| Record name | Tenuazonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。